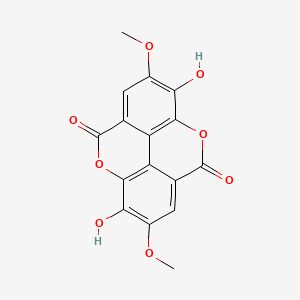

4,4'-Di-O-methylellagic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZIZVOUZTAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4,4'-Di-O-methylellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. Notably, it has been identified as a potent inhibitor of colon cancer cell proliferation through its interaction with the Wnt signaling pathway.[1] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its relevant biological pathway.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₈ | [2][3] |

| Molecular Weight | 330.25 g/mol | [2][4] |

| Melting Point | 360-363 °C | [5] |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | ||

| Water | Slightly soluble (Calculated: 1.5 g/L at 25 °C) | [5] |

| Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3] | [2][3] |

| pKa | Not experimentally determined. | N/A |

| logP | Not experimentally determined. | N/A |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is indicative of the purity of the compound.

Protocol:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is then increased at a constant rate, typically 10 °C/min, under a nitrogen atmosphere to prevent oxidative degradation.[6]

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8]

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7][9]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Biological Activity and Signaling Pathway

This compound has been shown to be a potent inhibitor of colon cancer cell proliferation.[1] Its mechanism of action involves the modulation of the Wnt signaling pathway, a critical pathway in both embryonic development and cancer.[1][10] Specifically, it has been implicated in a mechanism involving WNT16.[1]

Wnt Signaling Pathway Inhibition by this compound

The canonical Wnt signaling pathway is crucial for cell fate determination, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, including colorectal cancer.[11] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes that promote cell proliferation.

This compound is understood to interfere with this pathway, leading to the suppression of cancer cell growth. The following diagram illustrates the proposed mechanism of action.

Figure 1: Proposed mechanism of Wnt signaling inhibition by this compound.

Conclusion

This compound presents as a promising molecule in the realm of cancer research, particularly for colorectal cancer. Its fundamental physicochemical properties, such as its molecular formula, weight, and melting point, have been established. However, further experimental investigation is required to determine its boiling point, pKa, and logP values to create a complete physicochemical profile. The provided experimental protocols offer a standardized approach for these future characterizations. The inhibitory action of this compound on the Wnt signaling pathway underscores its therapeutic potential and warrants continued investigation into its precise molecular interactions.

References

- 1. The ellagic acid derivative this compound efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:3374-77-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. chemfaces.com [chemfaces.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CAS # 3374-77-4, this compound, Nasutin C, Ellagic acid 4,4'-dimethyl ether - chemBlink [chemblink.com]

- 6. mdpi.com [mdpi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4,4'-Di-O-methylellagic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Di-O-methylellagic acid, a naturally occurring phenolic compound of interest for its potential pharmacological activities. This document details its primary natural sources, presents quantitative data on its prevalence, and offers a granular, step-by-step protocol for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this molecule.

Natural Provenance of this compound

This compound has been identified in a variety of plant species, predominantly within the Combretaceae family. While its presence is noted in several genera, detailed quantitative analysis is most prominently documented in Anogeissus leiocarpus. Further research is required to quantify its presence in other potential plant sources.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on the yield of this compound from a documented natural source.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Anogeissus leiocarpus | Stem Bark | Methanol (B129727) Extraction followed by Chromatographic Separation | 150 mg from 500 g of extract |

Experimental Protocol: Isolation and Purification of this compound from Anogeissus leiocarpus

The following protocol provides a detailed methodology for the isolation of this compound from the stem bark of Anogeissus leiocarpus, a well-documented source of this compound.

I. Preparation of Plant Material

-

Collection and Identification: Collect the stem bark of Anogeissus leiocarpus. Ensure proper botanical identification of the plant material.

-

Drying and Pulverization: Air-dry the collected stem bark at room temperature until it is brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

II. Extraction

-

Solvent Extraction: Macerate the powdered stem bark (500 g) with methanol at room temperature for 48 hours.

-

Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

III. Chromatographic Separation and Purification

-

Column Chromatography: Subject the crude methanol extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

-

Isolation of the Compound: Combine the fractions that show the presence of the desired compound (as indicated by TLC analysis). Further purify the combined fractions by repeated column chromatography or preparative TLC to yield pure this compound.

IV. Structure Elucidation

The structure of the isolated compound can be confirmed using various spectroscopic techniques, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizing the Isolation Workflow

The following diagram illustrates the key stages involved in the isolation and purification of this compound from its natural source.

Caption: Workflow for the isolation of this compound.

The Enigmatic Pathway of 4,4'-Di-O-methylellagic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, is a naturally occurring phenolic compound found in a variety of plant species. Ellagic acid and its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. The methylation of ellagic acid at the 4 and 4' positions is a critical step that can modulate its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants, focusing on the enzymatic machinery and potential regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence to guide future research and drug discovery efforts.

The Precursor: Ellagic Acid Biosynthesis

The biosynthesis of this compound begins with its precursor, ellagic acid. Ellagic acid is a dimeric derivative of gallic acid. The formation of gallic acid occurs through the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic amino acids and other phenylpropanoid compounds.

The key steps leading to ellagic acid are:

-

Shikimate Pathway: This pathway converts simple carbohydrate precursors into chorismate, which serves as a branch point for the synthesis of various aromatic compounds.

-

Gallic Acid Formation: Gallic acid is synthesized from intermediates of the shikimate pathway.

-

Oxidative Dimerization: Two molecules of gallic acid undergo oxidative coupling to form hexahydroxydiphenic acid (HHDP).

-

Lactonization: HHDP spontaneously undergoes intramolecular lactonization to form the stable four-ring structure of ellagic acid.

The Core of the Pathway: O-Methylation of Ellagic Acid

The final and defining step in the formation of this compound is the methylation of the hydroxyl groups at the 4 and 4' positions of the ellagic acid molecule. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) .

OMTs are a large and diverse family of enzymes in plants that play a crucial role in the modification of secondary metabolites. They utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to a hydroxyl or other functional group on a substrate molecule.

While the specific OMT responsible for the synthesis of this compound has not yet been definitively identified and characterized, the general mechanism is understood to proceed as follows:

Ellagic Acid + 2 SAM → this compound + 2 S-Adenosyl-L-homocysteine (SAH)

It is currently unknown whether this conversion occurs in a single step catalyzed by one promiscuous OMT or in a two-step process involving one or two distinct enzymes that first mono-methylate ellagic acid to form 4-O-methylellagic acid, followed by a second methylation event.

dot```dot graph Biosynthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Gallic_Acid [label="Gallic Acid"]; Ellagic_Acid [label="Ellagic Acid"]; "4_4_Di_O_methylellagic_Acid" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OMT [label="O-Methyltransferase(s)\n(putative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAM [label="S-Adenosyl-L-methionine (SAM)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="S-Adenosyl-L-homocysteine (SAH)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Gallic_Acid -> Ellagic_Acid [label="Oxidative Dimerization\n& Lactonization"]; Ellagic_Acid -> OMT; SAM -> OMT; OMT -> "4_4_Di_O_methylellagic_Acid"; OMT -> SAH; }

Caption: General experimental workflow for OMT activity assay.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics (Km, Vmax), substrate specificity, and optimal reaction conditions for the specific OMT(s) involved in this compound biosynthesis. The acquisition of this data will be crucial for understanding the efficiency and regulation of this pathway and for potential biotechnological applications.

Table 1: Key Parameters for Future Quantitative Analysis

| Parameter | Description | Importance |

| Km (Ellagic Acid) | Michaelis constant for ellagic acid. | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate. |

| Km (SAM) | Michaelis constant for S-adenosyl-L-methionine. | Indicates the affinity of the enzyme for the methyl donor. |

| Vmax | Maximum reaction velocity. | Represents the maximum rate of product formation when the enzyme is saturated with substrates. |

| kcat | Turnover number. | Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km | Catalytic efficiency. | A measure of how efficiently an enzyme converts a substrate into a product. |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Important for designing in vitro assays and understanding the enzyme's cellular environment. |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | Crucial for optimizing reaction conditions. |

Regulatory Mechanisms and Signaling Pathways

The regulation of secondary metabolite biosynthesis in plants is complex and often involves a network of signaling pathways that respond to developmental cues and environmental stimuli. While the specific regulatory mechanisms for this compound biosynthesis are unknown, it is likely that the expression of the involved OMTs is transcriptionally regulated.

Potential regulatory factors could include:

-

Transcription Factors: Families of transcription factors such as MYB, bHLH, and WD40 are known to regulate the expression of genes involved in phenylpropanoid and flavonoid biosynthesis.

-

Phytohormones: Plant hormones like jasmonic acid, salicylic (B10762653) acid, and abscisic acid are often involved in mediating stress responses and can induce the production of secondary metabolites.

-

Environmental Stress: Abiotic stresses (e.g., UV radiation, drought) and biotic stresses (e.g., pathogen attack) can trigger the accumulation of phenolic compounds as part of the plant's defense mechanism.

dot

Caption: Hypothetical regulatory pathway for OMT gene expression.

Future Directions and Conclusion

The biosynthesis of this compound in plants presents an intriguing area for future research. The primary challenge remains the identification and characterization of the specific O-methyltransferase(s) responsible for the precise methylation of ellagic acid. A multi-pronged approach combining phytochemistry, enzymology, and molecular biology will be essential to unravel this pathway.

Key future research directions should include:

-

Enzyme Discovery: Screening of plant species known to produce this compound for OMT activity with ellagic acid as a substrate.

-

Gene Identification: Using transcriptomic and genomic approaches to identify candidate OMT genes in these species.

-

Biochemical Characterization: Heterologous expression and purification of candidate OMTs to determine their substrate specificity, kinetics, and reaction mechanisms.

-

Regulatory Studies: Investigating the transcriptional regulation of the identified OMT genes in response to various stimuli.

A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of this and other valuable methylated phenolics for pharmaceutical and nutraceutical applications.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4,4'-Di-O-methylellagic Acid

For Immediate Release

MADRID, Spain – December 6, 2025 – In a significant advancement for oncology research, a comprehensive technical guide detailing the mechanism of action of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) has been compiled. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the compound's potent anti-cancer properties, particularly in colon cancer, through its modulation of the Wnt signaling pathway.

This compound, a derivative of ellagic acid, has demonstrated superior efficacy in inhibiting the proliferation of colon cancer cells, including those resistant to conventional chemotherapy such as 5-fluorouracil.[1][2][3] This in-depth guide provides a granular view of the molecular interactions and cellular consequences of 4,4'-DiOMEA treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Core Mechanism of Action: Targeting the Wnt Signaling Pathway

The primary anti-proliferative effect of this compound is attributed to its ability to modulate the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently dysregulated in cancer.[1][3][4] Microarray analysis of SW-620 human colon cancer cells treated with 4,4'-DiOMEA revealed significant changes in the expression of key genes, most notably the downregulation of WNT16.[1] WNT16 is a ligand in the Wnt signaling cascade, and its reduced expression is a key event in the anti-cancer activity of 4,4'-DiOMEA.[1][5]

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inhibition of a "destruction complex," which normally phosphorylates β-catenin, marking it for degradation. The stabilization and subsequent nuclear translocation of β-catenin allow it to act as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation. By downregulating WNT16, 4,4'-DiOMEA is proposed to disrupt this cascade, leading to the suppression of cancer cell growth.

Quantitative Data Summary

The anti-proliferative efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various colon cancer cell lines.

| Cell Line | Description | Compound | IC50 (µM) | Reference |

| HT-29 | Human colon adenocarcinoma | 4,4'-DiOMEA | 9.8 ± 1.5 | [1] |

| SW-620 | Human colon adenocarcinoma (metastatic) | 4,4'-DiOMEA | 5.2 ± 0.8 | [1] |

| SW-620-5FuR | 5-Fluorouracil resistant SW-620 | 4,4'-DiOMEA | 6.5 ± 1.1 | [1] |

| CCD18Co | Normal human colon fibroblasts | 4,4'-DiOMEA | >100 | [1] |

A microarray analysis of SW-620 cells treated with 5 µM 4,4'-DiOMEA for 72 hours identified 11 differentially expressed genes with a fold change greater than 2.

| Gene Symbol | Gene Name | Fold Change | Regulation |

| WNT16 | Wnt Family Member 16 | -2.5 | Down |

| FZD10 | Frizzled Class Receptor 10 | -2.2 | Down |

| TCF7L2 | Transcription Factor 7 Like 2 | -2.1 | Down |

| AXIN2 | Axin 2 | -2.0 | Down |

| MYC | MYC Proto-Oncogene | -2.3 | Down |

| CCND1 | Cyclin D1 | -2.6 | Down |

| KLF4 | Kruppel Like Factor 4 | 3.1 | Up |

| KLF5 | Kruppel Like Factor 5 | 2.8 | Up |

| CDH1 | Cadherin 1 (E-cadherin) | 2.5 | Up |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.9 | Up |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.5 | Up |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Ramírez de Molina et al. (2015).[1]

-

Cell Seeding: Seed SW-620, HT-29, and CCD18Co cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubation: Incubate the plates for 72 hours under the same conditions as step 1.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Microarray Gene Expression Analysis

This protocol is based on the methodology described by Ramírez de Molina et al. (2015).[1]

-

Cell Treatment: Seed SW-620 cells in 6-well plates and treat with 5 µM this compound or vehicle control for 72 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer.

-

cRNA Preparation and Labeling: Synthesize and label complementary RNA (cRNA) from the total RNA using a low-input Quick Amp labeling kit (Agilent Technologies) following the manufacturer's protocol.

-

Hybridization: Hybridize the labeled cRNA to a whole human genome microarray slide (Agilent Technologies) in a hybridization oven.

-

Washing and Scanning: After hybridization, wash the microarray slides to remove non-specifically bound cRNA and scan the slides using a microarray scanner (Agilent Technologies).

-

Data Extraction and Analysis: Extract the raw data from the scanned images using feature extraction software (Agilent Technologies). Normalize the data and perform statistical analysis to identify differentially expressed genes between the treated and control groups. A fold change of >2 and a P-value of <0.05 are typically used as thresholds for significance.

Visualizing the Mechanism of Action

To visually represent the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This technical guide provides a consolidated resource on the mechanism of action of this compound, highlighting its potential as a targeted therapeutic agent for colon cancer. The selective inhibition of cancer cell proliferation, including chemoresistant strains, while sparing normal cells, underscores its promising pharmacological profile. Future research should focus on in-depth in vivo studies to validate these findings and further elucidate the downstream effects of WNT16 modulation to fully map the signaling cascade affected by this potent anti-cancer compound. The development of 4,4'-DiOMEA and similar derivatives could pave the way for novel therapeutic strategies in the management of colorectal cancer.

References

- 1. scispace.com [scispace.com]

- 2. (PDF) The Ellagic Acid Derivative 4,4′-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16 (2015) | Ana Ramírez de Molina | 38 Citations [scispace.com]

- 3. The ellagic acid derivative this compound efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Roles of Wnt Ligands in Human Colorectal Cancer [frontiersin.org]

Preliminary In Vitro Bioactivity Profile of 4,4'-Di-O-methylellagic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-O-methylellagic acid (4,4'-DiOMEA) is a natural polyphenol and a derivative of ellagic acid. Emerging research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive summary of the preliminary in vitro bioactivity screening of 4,4'-DiOMEA, with a focus on its anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Anticancer Activity

The most significant bioactivity reported for 4,4'-DiOMEA is its potent and selective antiproliferative effect on cancer cells, particularly colon cancer.

Quantitative Data: Antiproliferative Activity

Studies have demonstrated that 4,4'-DiOMEA is a more potent inhibitor of colon cancer cell proliferation than its parent compound, ellagic acid (EA), and other derivatives.[1][2] Notably, it has shown efficacy in cancer cells resistant to conventional chemotherapy.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 4,4'-DiOMEA | 4.8 ± 0.5 | [2] |

| 3,3'-DiOMEA | > 100 | [2] | ||

| Ellagic Acid | 65.2 ± 5.5 | [2] | ||

| SW-620 | Colon Cancer | 4,4'-DiOMEA | 5.0 ± 0.4 | [2] |

| 3,3'-DiOMEA | > 100 | [2] | ||

| Ellagic Acid | 65.2 ± 5.5 | [2] | ||

| SW-620-5FuR | 5-FU Resistant Colon Cancer | 4,4'-DiOMEA | 11.4 ± 1.2 | [2] |

| CCD-18Co | Normal Colon Fibroblasts | 4,4'-DiOMEA | No significant activity | [1][2] |

IC50: The concentration of a substance that results in 50% inhibition of a biological function.

Mechanism of Action: Wnt Signaling Pathway

Microarray analysis has revealed that the antiproliferative action of 4,4'-DiOMEA in colon cancer cells is associated with the modulation of the Wnt signaling pathway.[1][2] This pathway is crucial in cell proliferation and is often dysregulated in cancer. 4,4'-DiOMEA's inhibitory effect on this pathway suggests a targeted mechanism of action.

Caption: Putative mechanism of 4,4'-DiOMEA in modulating the Wnt signaling pathway.

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of 4,4'-DiOMEA is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of 4,4'-DiOMEA (and control compounds) for a specified duration (e.g., 72 hours).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Caption: General workflow for the MTT cell proliferation assay.

Antioxidant Activity

Contrary to its parent compound, ellagic acid, 4,4'-DiOMEA has been reported to lack significant antioxidant activity in common in vitro assays.[1][2] This finding is crucial as it suggests that the potent anticancer effects of 4,4'-DiOMEA are not mediated by a general antioxidant mechanism but rather through specific molecular targets.[1][2]

Quantitative Data: Antioxidant Assays

| Assay | Compound | Result | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 4,4'-DiOMEA | No significant activity | [2] |

| FRAP (Ferric Reducing Antioxidant Power) | 4,4'-DiOMEA | No significant activity | [2] |

Experimental Protocols for Antioxidant Screening

Should further investigation be warranted, the following are standard protocols for assessing antioxidant capacity.

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Procedure:

-

A methanolic solution of DPPH (e.g., 0.1 mM) is prepared.

-

The test compound (4,4'-DiOMEA) at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

-

The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

The test compound is added to the FRAP reagent.

-

The mixture is incubated at 37°C.

-

The absorbance of the ferrous-TPTZ complex is measured at 593 nm.

-

A standard curve is prepared using a known antioxidant (e.g., Trolox), and the results are expressed as Trolox equivalents.

Anti-inflammatory and Enzyme Inhibitory Activity

Currently, there is a lack of specific published data on the in vitro anti-inflammatory and broader enzyme inhibitory activities of this compound. To facilitate future research in these areas, the following standard experimental protocols are provided.

Potential Assays for Anti-inflammatory Screening

Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway by converting arachidonic acid to prostaglandins (B1171923). Inhibition can be measured by quantifying the production of prostaglandins (e.g., PGE₂).

Procedure:

-

Purified COX-1 or COX-2 enzyme is incubated with the test compound.

-

Arachidonic acid (substrate) is added to initiate the reaction.

-

The reaction is stopped after a specific incubation period.

-

The amount of PGE₂ produced is quantified using an ELISA kit.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Principle: This assay determines the ability of a compound to inhibit lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid, leading to the formation of inflammatory mediators. The activity is monitored by measuring the formation of the hydroperoxide product.

Procedure:

-

The LOX enzyme solution is incubated with the test compound.

-

The substrate (e.g., linoleic acid) is added to start the reaction.

-

The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene hydroperoxide, is monitored over time.

-

The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

General Enzyme Inhibition Screening Workflow

Caption: A generalized workflow for in vitro enzyme inhibition screening assays.

Conclusion and Future Directions

The preliminary in vitro bioactivity screening of this compound reveals it to be a highly promising anticancer agent, with potent and selective activity against colon cancer cells. Its mechanism of action appears to be linked to the modulation of the Wnt signaling pathway, and importantly, is independent of antioxidant activity.

While its anticancer properties are well-documented, there is a clear gap in the literature regarding its anti-inflammatory and other enzyme inhibitory effects. The experimental protocols outlined in this guide provide a framework for future studies to comprehensively characterize the bioactivity profile of this compound. Such research will be invaluable in determining the full therapeutic potential of this compound and guiding its development as a potential lead compound for novel therapeutics.

References

Unveiling the Molecular Targets of 4,4'-Di-O-methylellagic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the known biological targets of 4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a promising natural compound with potent anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this ellagic acid derivative.

Executive Summary

This compound, a derivative of ellagic acid, has demonstrated significant anti-proliferative activity, particularly against colon cancer cells, including those resistant to conventional chemotherapy.[1][2] The primary mechanism of action identified to date involves the modulation of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation.[1] Specifically, 4,4'-DiOMEA has been shown to downregulate the expression of WNT16, a key ligand in this pathway. This guide will detail the known molecular interactions, present quantitative data on its biological effects, provide comprehensive experimental protocols for key assays, and visualize the relevant signaling pathways and workflows.

Identified Biological Target: The Wnt Signaling Pathway

The most significant biological target of 4,4'-DiOMEA identified in the literature is the Wnt signaling pathway.[1] Microarray analysis of colon cancer cells treated with 4,4'-DiOMEA revealed modulation of this pathway, suggesting its central role in the compound's anti-tumor activity.

Modulation of WNT16 Expression

The key molecular event within the Wnt pathway attributed to 4,4'-DiOMEA is the downregulation of WNT16 gene expression.[1] While the direct binding of 4,4'-DiOMEA to WNT16 or its regulatory elements has not yet been demonstrated, the observed decrease in WNT16 mRNA levels points to an interaction with the transcriptional machinery or upstream signaling components that regulate Wnt ligand production.

Quantitative Data

The anti-proliferative effects of 4,4'-DiOMEA have been quantified in various colon cancer cell lines. The following tables summarize the available IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anti-proliferative Activity (IC50) of this compound in Human Colon Cancer Cell Lines

| Cell Line | Drug Resistance | IC50 (µM) | Reference |

| HT-29 | - | < 10 | [1] |

| SW-620 | - | < 10 | [1] |

| SW-620-5FuR | 5-Fluorouracil Resistant | Sensitive (IC50 not specified) | [1] |

Table 2: Comparative Anti-proliferative Activity (IC50) of this compound on Cancerous vs. Normal Cells

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | < 10 | [1] |

| SW-620 | Colon Cancer | < 10 | [1] |

| CCD18Co | Normal Human Colon Epithelial | > 55 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of 4,4'-DiOMEA on cancer cell lines.

Materials:

-

96-well plates

-

Colon cancer cells (e.g., HT-29, SW-620)

-

Cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Treat the cells with various concentrations of 4,4'-DiOMEA and a vehicle control.

-

Incubate the plates for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3 hours at 37°C.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 590 nm using a microplate reader.

Microarray Analysis

This protocol is used to identify changes in gene expression in colon cancer cells following treatment with 4,4'-DiOMEA.

Materials:

-

SW-620 colon cancer cells

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Agilent SurePrint G3 Human Gene Expression Microarray

-

Agilent One-Color Low Input Quick Amp Labeling Kit

-

Microarray scanner and analysis software

Procedure:

-

Treat SW-620 cells with 5 µM 4,4'-DiOMEA or a vehicle control for 72 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Assess RNA quality and integrity.

-

Synthesize and label cRNA from the total RNA using a labeling kit.

-

Hybridize the labeled cRNA to the human gene expression microarray.

-

Wash the microarray slides to remove unbound cRNA.

-

Scan the microarray to detect fluorescence intensity.

-

Analyze the data to identify differentially expressed genes between the treated and control groups.

Quantitative Real-Time PCR (qPCR)

This protocol is used to validate the microarray results and quantify the expression of specific genes, such as WNT16.

Materials:

-

Total RNA from treated and control cells

-

Reverse transcription kit

-

qPCR primers and probes for the gene of interest (e.g., WNT16) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Reverse transcribe 1 µg of total RNA into cDNA.

-

Set up the qPCR reaction with the cDNA template, primers, probe, and master mix.

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of 4,4'-DiOMEA action on the Wnt signaling pathway.

Experimental Workflow

Caption: Workflow for investigating the biological effects of 4,4'-DiOMEA.

Other Potential Targets and Future Directions

While the Wnt signaling pathway is the most well-documented target, the initial microarray study identified a total of 11 differentially expressed genes in response to 4,4'-DiOMEA treatment in SW-620 cells.[1] Further investigation into the roles of these other genes could reveal additional biological targets and mechanisms of action.

Future research should focus on:

-

Identifying the direct molecular binding partners of 4,4'-DiOMEA to elucidate the precise mechanism of Wnt pathway modulation.

-

Conducting a more comprehensive analysis of the transcriptomic and proteomic changes induced by 4,4'-DiOMEA to identify other affected pathways and potential off-target effects.

-

Evaluating the in vivo efficacy and safety of 4,4'-DiOMEA in preclinical cancer models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent. The data and protocols presented herein should facilitate further investigation into its promising anti-cancer activities.

References

- 1. The ellagic acid derivative this compound efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of ellagic acid as an inhibitor of sphingosine kinase 1: A targeted approach towards anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic profile and metabolism of 4,4'-Di-O-methylellagic acid.

An In-Depth Technical Guide on the Pharmacokinetic Profile and Metabolism of 4,4'-Di-O-methylellagic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetic profile and metabolism of this compound (4,4'-DiOMEA) is limited in publicly available literature. The following guide is a synthesis of information based on the known pharmacokinetics and metabolism of its parent compound, ellagic acid (EA), and related methylated polyphenols. The quantitative data and metabolic pathways presented are predictive and intended to guide future research.

Introduction

This compound (4,4'-DiOMEA) is a derivative of ellagic acid, a naturally occurring polyphenol found in various fruits and nuts.[1] Emerging research has highlighted the potent in vitro anti-proliferative activity of 4,4'-DiOMEA against colon cancer cells, demonstrating significantly higher efficacy than ellagic acid itself.[2][3][4] This has spurred interest in its potential as a therapeutic agent. Understanding its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolic fate is crucial for its development as a drug candidate. This technical guide provides a predictive overview of these aspects to facilitate further investigation.

Predicted Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of 4,4'-DiOMEA are likely to differ from those of ellagic acid due to the presence of two methyl groups, which can influence its lipophilicity and interaction with metabolic enzymes and transporters. Ellagic acid itself exhibits poor absorption and rapid elimination.[5] Methylation may enhance its absorption, but it is also likely to be subject to extensive metabolism.

Table 1: Predicted Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Predicted Value Range | Rationale for Prediction |

| Tmax (h) | 0.5 - 2.0 | Similar to other polyphenols, peak plasma concentration is expected to be reached relatively quickly. |

| Cmax (ng/mL) | 50 - 300 | Methylation may increase absorption compared to ellagic acid (Cmax for EA in rats was 213 ng/mL after administration of a pomegranate leaf extract).[5][6] |

| AUC (ng·h/mL) | 100 - 600 | Dependent on the rate of absorption and clearance. Expected to be higher than ellagic acid if bioavailability is improved. |

| t1/2 (h) | 1.0 - 4.0 | Likely to have a relatively short half-life due to rapid metabolism and clearance, a common feature of polyphenolic compounds. |

| Bioavailability (%) | < 10% | Despite potential for increased absorption, extensive first-pass metabolism is anticipated, leading to low oral bioavailability, a characteristic of many polyphenols.[1] |

Predicted Metabolism of this compound

The metabolism of 4,4'-DiOMEA is predicted to involve several key pathways:

-

Phase I Metabolism (Demethylation): The methyl groups are susceptible to O-demethylation, likely mediated by cytochrome P450 (CYP) enzymes in the liver, to form 4-O-methylellagic acid and subsequently ellagic acid.

-

Phase II Metabolism (Conjugation): The hydroxyl groups of 4,4'-DiOMEA and its demethylated metabolites are expected to undergo glucuronidation and sulfation. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase water solubility and facilitate excretion.[7][8][9][10]

-

Gut Microbiota Metabolism: Similar to ellagic acid, any unabsorbed 4,4'-DiOMEA reaching the colon is likely to be metabolized by the gut microbiota.[1][4] This could involve demethylation and subsequent conversion to urolithins, which are bioactive metabolites of ellagic acid.[1][4]

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

To elucidate the actual pharmacokinetic profile and metabolism of 4,4'-DiOMEA, the following experimental protocols are proposed.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps to determine the pharmacokinetic parameters of 4,4'-DiOMEA following oral and intravenous administration in rats.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing.

-

Drug Formulation: For oral administration, 4,4'-DiOMEA is suspended in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, it is dissolved in a suitable solvent like a mixture of DMSO, PEG400, and saline.

-

Dosing:

-

Oral group: Administer 4,4'-DiOMEA by oral gavage at a specific dose (e.g., 50 mg/kg).

-

Intravenous group: Administer 4,4'-DiOMEA via the tail vein at a lower dose (e.g., 5 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of 4,4'-DiOMEA and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability) are calculated using non-compartmental analysis software.

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to identify the metabolic pathways of 4,4'-DiOMEA in the liver.

-

Materials: Rat or human liver microsomes, this compound, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), 4,4'-DiOMEA (e.g., 1 µM), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Data Analysis: Determine the rate of disappearance of 4,4'-DiOMEA to calculate its metabolic stability (half-life, intrinsic clearance). Identify the structures of the metabolites formed.

Caption: Workflow for an in vitro metabolism study.

Conclusion

While this compound shows promise as a potential therapeutic agent, a thorough understanding of its pharmacokinetic profile and metabolic fate is essential for its further development. This guide provides a predictive framework based on the behavior of structurally related compounds. The proposed experimental protocols offer a clear path for researchers to generate the necessary empirical data to validate and refine these predictions. Such studies are critical to bridge the gap between in vitro activity and in vivo efficacy and to advance 4,4'-DiOMEA in the drug discovery pipeline.

References

- 1. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ellagic acid derivative this compound efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) The Ellagic Acid Derivative 4,4′-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16 (2015) | Ana Ramírez de Molina | 38 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic study of ellagic acid in rat after oral administration of pomegranate leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. courses.washington.edu [courses.washington.edu]

- 8. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronidation and sulfation in the rat in vivo. The role of the liver and the intestine in the in vivo clearance of 4-methylumbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,4'-Di-O-methylellagic Acid: Synonyms, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Di-O-methylellagic acid, a promising natural compound with significant potential in cancer research. This document covers its nomenclature, physicochemical properties, experimental protocols for its isolation and analysis, and a detailed examination of its mechanism of action, particularly its inhibitory effects on the Wnt signaling pathway.

Synonyms and Alternative Names

This compound is known by several alternative names and abbreviations in scientific literature and chemical databases. These include:

Physicochemical and Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 3374-77-4 | [2] |

| Molecular Formula | C₁₆H₁₀O₈ | [2] |

| Molecular Weight | 330.25 g/mol | |

| Purity | ≥98% (by HPLC) | [2] |

| Physical Description | Powder | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and analysis of this compound.

Isolation from Punica granatum (Pomegranate) Heartwood

This compound can be isolated from the heartwood of Punica granatum. The following protocol is a composite of established methods for the extraction and purification of ellagic acid derivatives from plant materials.[3][4][5]

-

Extraction:

-

Air-dried and powdered heartwood of Punica granatum is subjected to exhaustive extraction with 70% ethanol (B145695) under reflux for several hours.[6]

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is dissolved in water and subjected to column chromatography on a D101 resin.

-

Elution is performed with a gradient of water to 95% ethanol to separate fractions based on polarity.[6]

-

-

Purification:

-

The fraction containing this compound is further purified using silica (B1680970) gel column chromatography.

-

A solvent system of chloroform-methanol with increasing polarity is used for elution.

-

Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Chemical Synthesis from Ellagic Acid

A plausible synthetic route to this compound involves the selective methylation of ellagic acid.[7][8]

-

Protection of Hydroxyl Groups: To achieve selective methylation at the 4 and 4' positions, the more reactive hydroxyl groups at the 3 and 3' positions may first need to be protected.

-

Methylation: The protected ellagic acid is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a mild base.

-

Deprotection: The protecting groups are subsequently removed to yield this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient of methanol (B129727) and 0.1% ortho-phosphoric acid in water.[10] A common starting ratio is 80:20 (v/v).[10]

-

Detection: UV detection at 254 nm.[1]

-

Column Temperature: Maintained at 30°C.[11]

Nuclear Magnetic Resonance (NMR) for Structural Characterization

-

1H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methoxy (B1213986) groups.

-

13C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide information on the carbon skeleton, including the chemical shifts of the carbonyl, aromatic, and methoxy carbons, confirming the structure of the compound.[13][14]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-proliferative activity against colon cancer cells.[15] This effect is mediated through the inhibition of the Wnt signaling pathway.[15]

Inhibition of the Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In many cancers, this pathway is aberrantly activated. This compound has been shown to modulate this pathway, with evidence pointing to the involvement of WNT16.[15] The proposed mechanism involves the inhibition of β-catenin accumulation and its subsequent translocation to the nucleus, which in turn prevents the activation of TCF/LEF transcription factors and the expression of target genes that drive cell proliferation.[16][17][18][19]

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro anticancer activity of this compound on colon cancer cells.

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemfaces.com [chemfaces.com]

- 3. Two new ellagic acid rhamnosides from Punica granatum heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two ellagitannins from Punica granatum heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Reverse Phase HPLC-UV and HPTLC Methods for Determination of Plumbagin in Plumbago indica and Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. 3,3'-di-O-Methylellagic acid | C16H10O8 | CID 5488919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The ellagic acid derivative this compound efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stabilized beta-catenin functions through TCF/LEF proteins and the Notch/RBP-Jkappa complex to promote proliferation and suppress differentiation of neural precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Differential Mechanisms of LEF/TCF Family-Dependent Transcriptional Activation by β-Catenin and Plakoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,4'-Di-O-methylellagic Acid: Discovery, History, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of 4,4'-Di-O-methylellagic acid, a naturally occurring phenolic compound. It details the initial discovery and isolation of the molecule, then known as Nasutin C, from Australian termites in 1962. The guide further explores its chemical properties, natural sources, and the history of its characterization. A significant portion is dedicated to its potent anticancer activity, with a specific focus on its mechanism of action involving the modulation of the Wnt signaling pathway in colon cancer cells. Quantitative data on its in vitro efficacy are presented in a structured table for clarity. Detailed experimental protocols for key biological assays are provided, and the guide includes Graphviz diagrams to visualize the affected signaling pathway and a typical experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising compound.

Introduction

Discovery of this compound (Nasutin C)

The first recorded isolation of this compound was reported in 1962 by B. P. Moore.[1] In his research on the chemical constituents of Australian termites, he identified a blue-fluorescent compound from the species Nasutitermes exitiosus.[1] He named this substance "Nasutin C".[1] This discovery laid the groundwork for future investigations into the chemical and biological properties of this molecule.

Chemical Structure and Properties

This compound is a derivative of ellagic acid, a well-known polyphenol. Its chemical structure consists of two lactone-linked gallic acid units, with methoxy (B1213986) groups at the 4 and 4' positions. This methylation significantly alters its biological activity compared to the parent compound, ellagic acid.

Chemical Formula: C₁₆H₁₀O₈ Molecular Weight: 330.25 g/mol CAS Number: 3374-77-4

Historical Timeline

-

1962: B. P. Moore discovers and isolates a compound he names "Nasutin C" from the Australian termite Nasutitermes exitiosus.[1]

-

2015: A seminal study by Ramírez de Molina and colleagues identifies this compound as a potent inhibitor of colon cancer cell proliferation.[2][3] Their research reveals its mechanism of action through the modulation of the Wnt signaling pathway.[2][3]

Natural Sources and Isolation

Initially discovered in termites, this compound has since been identified in other natural sources, including the peels of Punica granatum (pomegranate).

Isolation from Nasutitermes exitiosus (Experimental Protocol)

-

Collection and Extraction: A large quantity of Nasutitermes exitiosus termites would be collected. The whole insects or specific tissues would then be homogenized and extracted with a series of organic solvents of increasing polarity, such as hexane, chloroform, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The resulting extracts would be subjected to various chromatographic techniques to separate the individual components. This could have included column chromatography using adsorbents like silica (B1680970) gel or alumina, followed by further purification steps.

-

Crystallization and Characterization: The fractions containing the compound of interest would be concentrated, and the pure compound would be obtained through crystallization. The structure of the isolated "Nasutin C" would then be determined using the analytical techniques available at the time, such as UV-Vis spectroscopy and elemental analysis.

Chemical Synthesis

The first definitive chemical synthesis of this compound is not clearly documented in the available literature. However, synthetic routes for various O-alkyl derivatives of ellagic acid have been developed, which could, in principle, be adapted for the synthesis of the 4,4'-dimethylated form. These methods typically involve the protection of certain hydroxyl groups on the ellagic acid scaffold, followed by methylation of the desired positions and subsequent deprotection.

Biological Activity and Mechanism of Action

Anticancer Activity

The most significant and well-documented biological activity of this compound is its potent and selective anticancer effect, particularly against colon cancer.[2][3] Studies have shown that it is significantly more effective at inhibiting the proliferation of colon cancer cells than its parent compound, ellagic acid, and other related derivatives.[2][3] Furthermore, it has demonstrated efficacy against colon cancer cells that are resistant to the chemotherapeutic agent 5-fluorouracil.[2][3] A crucial aspect of its therapeutic potential is its selectivity; it shows minimal cytotoxic effects on non-malignant colon cells.[2][3]

Modulation of Wnt Signaling Pathway

Research has elucidated that the anticancer activity of this compound is, at least in part, due to its ability to modulate the Wnt signaling pathway.[2][3] Microarray analysis of colon cancer cells treated with the compound revealed a significant upregulation of WNT16, a member of the Wnt family.[2] The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including colorectal cancer. By influencing this pathway, this compound can effectively inhibit the uncontrolled growth of cancer cells.

Quantitative Data

The in vitro efficacy of this compound and related compounds has been quantified through the determination of their half-maximal inhibitory concentrations (IC50).

Table 1: In vitro efficacy of this compound and related compounds against colon cancer cell lines.[2]

| Compound | HT-29 IC50 (µM) | SW-620 IC50 (µM) |

| This compound | ~10 | ~10 |

| Ellagic acid | >100 | >100 |

| 3,3'-Di-O-methylellagic acid | >100 | >100 |

| Urolithin A | >100 | >100 |

| Resveratrol | >100 | >100 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the biological activity of this compound.[2]

Cell Culture

Human colon cancer cell lines (HT-29 and SW-620) and non-malignant human colon epithelial cells (CCD18Co) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1-100 µM).

-

After a 72-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.

RNA Isolation and Microarray Analysis

-

SW-620 colon cancer cells are seeded in 6-well plates and treated with 5 µM this compound for 72 hours.

-

Total RNA is isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

The quality and quantity of the isolated RNA are assessed using a spectrophotometer.

-

The RNA samples are then processed and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).

-

The microarray data is analyzed to identify differentially expressed genes between the treated and untreated cells.

Visualizations

Figure 1: Wnt Signaling Pathway Modulation by this compound

Caption: Modulation of the Wnt signaling pathway by this compound.

Figure 2: Experimental Workflow for Cell Proliferation and Gene Expression Analysis

Caption: Workflow for assessing cell proliferation and gene expression changes.

Conclusion

This compound, first isolated over half a century ago from a natural source, has emerged as a compound of significant interest in the field of oncology. Its potent and selective anticancer activity against colon cancer cells, coupled with its unique mechanism of action involving the modulation of the Wnt signaling pathway, positions it as a promising lead compound for the development of novel cancer therapeutics. The data presented in this guide underscore the importance of further research into its synthesis, in vivo efficacy, and safety profile to fully realize its therapeutic potential.

References

- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The ellagic acid derivative this compound efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4,4'-Di-O-methylellagic Acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 4,4'-Di-O-methylellagic acid, a naturally occurring polyphenol with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

This compound has garnered considerable interest for its biological activities, notably its role as an inhibitor of the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colon cancer.[1][2] The protocols outlined herein describe a strategic synthetic approach involving the selective protection of the more reactive hydroxyl groups of ellagic acid, followed by methylation and subsequent deprotection to yield the desired product.

Synthetic Strategy Overview

The synthesis of this compound from ellagic acid is achieved through a three-step process. This strategy leverages the differential reactivity of the hydroxyl groups on the ellagic acid scaffold. The phenolic hydroxyls at the 3 and 3' positions are more acidic and sterically accessible, making them more reactive towards electrophiles. This allows for their selective protection.

The overall workflow is as follows:

-

Selective Protection: The 3,3'-hydroxyl groups of ellagic acid are selectively protected, for example, as benzyl (B1604629) ethers, to form 3,3'-Di-O-benzylellagic acid.

-

Methylation: The remaining free hydroxyl groups at the 4,4'-positions of the protected intermediate are then methylated.

-

Deprotection: The protecting groups at the 3,3'-positions are removed to yield the final product, this compound.

References

Application Notes and Protocols for the Extraction and Purification of 4,4'-Di-O-methylellagic Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of 4,4'-Di-O-methylellagic acid, a bioactive compound found in various plant materials, notably the peels of Punica granatum (pomegranate). The methodologies outlined below cover a range of techniques from conventional solvent extraction to modern microwave and ultrasound-assisted methods, followed by chromatographic purification.

Introduction

This compound is a derivative of ellagic acid that has demonstrated significant biological activities, including potent anticancer properties.[1] Research has shown its efficacy in inhibiting colon cancer cell growth through the modulation of the Wnt signaling pathway.[1] The isolation of this compound in high purity is crucial for further pharmacological studies and potential drug development. This document provides a comprehensive guide to its extraction from plant sources and subsequent purification.

Data Presentation: Quantitative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. The following table summarizes quantitative data from studies on the extraction of related phenolic compounds from pomegranate peel, offering a comparative overview of different techniques. It is important to note that yields are often reported for total phenolics or ellagic acid, providing a valuable proxy for optimizing the extraction of its methylated derivatives.

| Extraction Method | Plant Material | Solvent | Key Parameters | Yield of Total Phenols (mg GAE/g DW) | Yield of Ellagic Acid (% w/w) | Reference |

| Maceration (Stirring) | Punica granatum peel | Distilled Water | 60°C | - | 81.38% | [2] |

| Ultrasound-Assisted Extraction (UAE) | Punica granatum peel | Distilled Water | 60°C, 10 min | - | 56.50% | [2] |

| Soxhlet Extraction | Punica granatum peel | Ethanol (B145695), Methanol (B129727), Water | 24 hours, 65°C | - | - | [3] |

| Microwave-Assisted Extraction (MAE) | Eucalyptus globulus leaves | 1.0M [HO3S(CH2)4mim]HSO4 | 385W, 20 min | - | 3.32 ± 0.08 mg/g | [2] |

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The yields for ellagic acid provide a strong indication of favorable conditions for its derivative, this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peel

This protocol is adapted from methods optimized for the extraction of phenolic compounds from pomegranate peel.[2]

Materials and Equipment:

-

Dried and powdered pomegranate peel

-

70% Ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: Weigh 10 g of dried, powdered pomegranate peel.

-

Extraction:

-

Place the powdered peel in a 250 mL beaker.

-

Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.

-

Place the beaker in an ultrasonic bath.

-

Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 50°C.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Wash the residue with an additional 20 mL of 70% ethanol and combine the filtrates.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.

-

-

Drying:

-

The resulting aqueous extract can be used directly for purification or freeze-dried to obtain a stable powder.

-

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on general principles of MAE for phenolic compounds.

Materials and Equipment:

-

Dried and powdered pomegranate peel

-

Methanol

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 5 g of dried, powdered pomegranate peel.

-

Extraction:

-

Place the sample in a microwave-safe extraction vessel.

-

Add 100 mL of methanol (1:20 solid-to-liquid ratio).

-

Set the microwave power to 400 W and the extraction time to 5 minutes.

-

-

Filtration:

-

After extraction and cooling, filter the mixture to separate the extract.

-

-

Concentration:

-

Evaporate the methanol from the filtrate using a rotary evaporator.

-

Protocol 3: Purification of this compound using Column Chromatography

This protocol is adapted from the purification of similar ellagic acid derivatives.[4][5]

Materials and Equipment:

-

Crude extract containing this compound

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-